molecular formula C20H20FN3O3 B11015688 N-(4-carbamoylphenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide

N-(4-carbamoylphenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide

Cat. No.: B11015688
M. Wt: 369.4 g/mol
InChI Key: KQGWDRWLOGODND-UHFFFAOYSA-N
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Description

N-[4-(AMINOCARBONYL)PHENYL]-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminocarbonyl group, a fluorobenzoyl group, and a piperidinecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AMINOCARBONYL)PHENYL]-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE typically involves the reaction of 4-aminobenzamide with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product. The reaction conditions, including temperature and solvent choice, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(AMINOCARBONYL)PHENYL]-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[4-(AMINOCARBONYL)PHENYL]-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(AMINOCARBONYL)PHENYL]-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(AMINOCARBONYL)PHENYL]-1-(2-FLUOROBENZOYL)-4-PIPERIDINECARBOXAMIDE
  • N-[2-(AMINOCARBONYL)PHENYL]-1-(4-FLUOROBENZOYL)-4-PIPERIDINECARBOXAMIDE

Uniqueness

N-[4-(AMINOCARBONYL)PHENYL]-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzoyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20FN3O3

Molecular Weight

369.4 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H20FN3O3/c21-16-7-3-14(4-8-16)20(27)24-11-1-2-15(12-24)19(26)23-17-9-5-13(6-10-17)18(22)25/h3-10,15H,1-2,11-12H2,(H2,22,25)(H,23,26)

InChI Key

KQGWDRWLOGODND-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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